molecular formula C21H21FN4O2 B2638314 3-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide CAS No. 1021119-61-8

3-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

Cat. No.: B2638314
CAS No.: 1021119-61-8
M. Wt: 380.423
InChI Key: NXNYEXQGWNEPQF-UHFFFAOYSA-N
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Description

3-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly as a potential modulator of metabotropic glutamate receptors (mGluRs) . Its molecular structure, which features a benzamide core linked to a 2-methylpyrimidine scaffold via a phenylamino bridge, is characteristic of compounds known to interact with this receptor family . Research on closely related analogs, such as 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide (FITM), has demonstrated potent and selective antagonist activity at the mGluR1 subtype, with nanomolar affinity (Ki = 5.4 nM) and excellent selectivity over other mGluR subtypes like mGluR5 . The presence of the isopropoxy and methyl groups on the pyrimidine ring, along with the fluorinated benzamide, are critical for this high-affinity binding and subtype selectivity . Consequently, this compound serves as a valuable pharmacological tool for in vitro and in vivo studies aimed at elucidating the pathophysiological roles of mGluR1, which is implicated in a range of central nervous system disorders including anxiety, depression, schizophrenia, Parkinson’s disease, and chronic pain . Its properties also make it a promising candidate for development into positron emission tomography (PET) radioligands for non-invasive imaging and quantification of mGluR1 distribution in the brain . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-fluoro-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c1-13(2)28-20-12-19(23-14(3)24-20)25-17-7-9-18(10-8-17)26-21(27)15-5-4-6-16(22)11-15/h4-13H,1-3H3,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNYEXQGWNEPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

    Substitution Reactions: The isopropoxy and methyl groups are introduced via nucleophilic substitution reactions

    Coupling Reactions: The final step involves coupling the pyrimidine derivative with 4-amino-3-fluorobenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols can replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amides or thiol derivatives.

Scientific Research Applications

3-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Core Benzamide Derivatives with Halogen Substituents

4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35)

  • Structure : Features a 4-bromo-3-fluorobenzoic acid core linked to a 6-methylpyridinyl group.
  • Key Data : Yield (81%), GC-MS m/z 310 (M+) .
  • Comparison : Unlike the target compound, this derivative lacks a pyrimidine ring and instead incorporates a pyridine heterocycle. The bromo substituent may enhance steric bulk compared to the target’s isopropoxy group.

3-Fluoro-N-(3-fluorophenyl)benzamide (Compound 1)

  • Structure : Simplified benzamide with fluorine at both the benzoic acid and aniline positions.
  • Key Data : Complex ¹H NMR spectra due to overlapping aromatic signals .

Pyrimidine-Containing Analogues

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53)

  • Structure : Combines a pyrazolo-pyrimidine core with a chromen-4-one and fluorobenzamide.
  • Key Data : Mass 589.1 (M+1), MP 175–178°C .
  • Comparison: The pyrazolo-pyrimidine scaffold and chromenone system introduce distinct electronic properties compared to the target’s simpler pyrimidine ring. The isopropyl group in Example 53 may confer similar lipophilicity to the target’s isopropoxy substituent.

Imidazolidine/Benzimidazole-Modified Benzamides

4-(Imidazolidin-2-ylideneamino)-N-(4-(imidazolidin-2-ylideneamino)-3-isopropoxyphenyl)-2-isopropoxybenzamide (Compound 1h)

  • Structure : Contains dual imidazolidine substituents and isopropoxy groups.
  • Key Data : MP >201°C .
  • Both compounds share isopropoxy groups, suggesting comparable solubility profiles.

3-Fluoro-N-(2-fluoro-4-(imidazolidin-2-ylideneamino)phenyl)-4-(imidazolidin-2-ylideneamino)benzamide (Compound 1i)

  • Structure : Fluorinated benzamide with imidazolidine substituents.
  • Key Data : Synthesized via TFA-mediated reactions, yielding a beige solid .

Key Research Findings and Implications

  • Substituent Effects : Isopropoxy groups (target compound, Compound 1h) may improve membrane permeability compared to halogens (Compound 35) or smaller alkyl chains .
  • Synthetic Challenges : Fluorinated benzamides often require advanced NMR techniques for structural validation due to signal overlap, as seen in simpler analogues .

Biological Activity

3-Fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, with CAS Number 946303-29-3, is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N4O3C_{22}H_{24}N_{4}O_{3}, with a molecular weight of 392.5 g/mol. The compound features a fluoro group, an isopropoxy-substituted pyrimidine moiety, and an amide functional group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC22H24N4O3
Molecular Weight392.5 g/mol
CAS Number946303-29-3

The biological activity of this compound primarily involves modulation of protein kinase activity. Protein kinases are crucial in regulating various cellular processes, including cell proliferation and survival. This compound has been shown to inhibit specific kinases, thereby affecting downstream signaling pathways associated with cancer cell growth and survival .

Therapeutic Applications

Research indicates that this compound may have potential applications in cancer therapy. Its ability to modulate kinase activity suggests it could be effective against tumors that are driven by aberrant kinase signaling. Additionally, the presence of the isopropoxy and fluoro groups may enhance its selectivity and potency against specific cancer types .

Case Studies and Research Findings

  • In Vitro Studies : Various studies have demonstrated that this compound exhibits significant cytotoxic effects on cancer cell lines. For example, in a study involving breast cancer cells, the compound inhibited cell proliferation by inducing apoptosis through the activation of pro-apoptotic factors .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. These findings suggest that the compound not only inhibits cancer cell proliferation in vitro but also demonstrates efficacy in vivo, highlighting its potential for further development as an anticancer agent .
  • Mechanistic Insights : Further investigations revealed that the compound affects the phosphorylation status of key proteins involved in the cell cycle, leading to cell cycle arrest at the G1/S phase transition. This effect was attributed to downregulation of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression .

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